3-(1-butyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Description
3-(1-butyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Scientific Research Applications
Potential as PET Ligands
Research on analogs of antipsychotic drugs like sertindole, which share structural similarities with the compound , has highlighted their potential as high-affinity α(1A)-adrenoceptor ligands. These compounds exhibit significant selectivity and brain permeability, making them promising candidates for positron emission tomography (PET) ligands. Such ligands are crucial for neuroimaging, offering insights into the distribution and density of neurotransmitter receptors in the brain, aiding in the diagnosis and treatment of neurological disorders (M. Jørgensen et al., 2013).
Structural Characterization for Analgesic Properties
The structural characterization of compounds, including those containing piperazine and triazole moieties, has been extensively studied for their potential analgesic properties. Investigations into isothiazolopyridines of Mannich base type have provided valuable insights into the correlation between molecular structure and analgesic activity. Such studies are fundamental for understanding how structural modifications can enhance therapeutic efficacy and specificity (Z. Karczmarzyk & W. Malinka, 2008).
Advancements in Antimicrobial Agents
The development of new antimicrobial agents, particularly those bearing triazole and thiadiazole rings, exemplifies the application of structurally similar compounds in combating microbial resistance. These agents show promise in providing effective treatments against a range of bacterial and fungal pathogens, addressing the urgent need for novel antibiotics in the face of increasing drug resistance (C. Sanjeeva Reddy et al., 2010).
Properties
IUPAC Name |
5-(1-butanoylpiperidin-4-yl)-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-7-16(23)21-12-10-14(11-13-21)17-19-20(2)18(24)22(17)15-8-5-4-6-9-15/h4-6,8-9,14H,3,7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMMXEFWRVYLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.